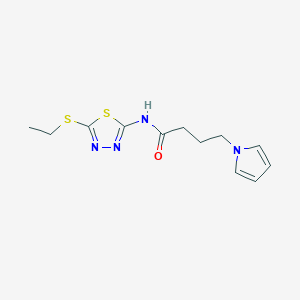

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide

Description

Properties

IUPAC Name |

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-pyrrol-1-ylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4OS2/c1-2-18-12-15-14-11(19-12)13-10(17)6-5-9-16-7-3-4-8-16/h3-4,7-8H,2,5-6,9H2,1H3,(H,13,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQXVUFJIHAXQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)CCCN2C=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide typically involves multiple steps, starting with the formation of the thiadiazole ring. One common method involves the cyclization of thiosemicarbazide with ethyl chloroacetate under acidic conditions to form the thiadiazole ring. This intermediate is then reacted with 4-(1H-pyrrol-1-yl)butanoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents. Additionally, continuous flow reactors may be employed to scale up the synthesis while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.

Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or iodine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated derivatives of the pyrrole ring.

Scientific Research Applications

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiadiazole ring.

Medicine: Explored for its potential as an anti-inflammatory or anticancer agent.

Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. The presence of the thiadiazole ring allows it to form strong interactions with metal ions, which can disrupt the function of metalloproteins. Additionally, the pyrrole ring can participate in π-π stacking interactions with aromatic amino acids in proteins, further enhancing its binding affinity.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s key structural analogs differ in substituents on the thiadiazole ring or the amide side chain. Below is a comparative analysis based on synthesis data and physical properties (Table 1):

Table 1: Comparison of Structural Analogs

Key Observations:

Substituent Effects on Melting Points:

- Ethylthio-substituted analogs (e.g., 5l) exhibit lower melting points (138–140°C) compared to methylthio derivatives (158–160°C), suggesting that bulkier alkylthio groups reduce crystallinity.

- The pyrrole-containing target compound is expected to have distinct melting behavior due to its aromatic side chain, though experimental data are lacking.

Synthetic Efficiency:

- Ethylthio derivatives (e.g., 5l) show moderate yields (68–78%), while methylthio analogs (e.g., 5f) achieve higher yields (79%). This may reflect steric or electronic challenges in introducing ethylthio groups.

Benzylthio-substituted analogs (e.g., ) may exhibit improved lipophilicity, favoring membrane permeability.

Functional Group Contributions

- Thiadiazole Core: All analogs share the 1,3,4-thiadiazole ring, which contributes to electron-deficient character and metal-binding capacity.

- Ethylthio vs.

- Amide Side Chains:

- Pyrrole-containing side chains (target compound) offer hydrogen-bonding sites absent in phenylbutanamide analogs (e.g., ), which may influence solubility and target affinity.

Biological Activity

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data from various studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features a thiadiazole ring, which is known for its diverse biological activities, and a pyrrole moiety that may enhance its bioactivity through various mechanisms.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of thiadiazole derivatives, including this compound. The following table summarizes the findings related to its antibacterial and antifungal activities:

| Microorganism | Activity Type | EC50/IC50 (µg/mL) | Comparison |

|---|---|---|---|

| Xanthomonas oryzae | Antibacterial | 24 | Better than bismerthiazol |

| Xanthomonas axonopodis | Antibacterial | 30 | Better than thiadiazole copper |

| Botrytis cinerea | Antifungal | 69% inhibition | Superior to carbendazim |

These results indicate that the compound exhibits promising antibacterial and antifungal activities, suggesting its potential use in agricultural applications to combat plant pathogens .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has also been explored. In vitro studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Breast Adenocarcinoma (MCF-7) : Compounds similar to this compound demonstrated IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL.

- HepG2 (Human Hepatocellular Carcinoma) : Similar derivatives showed IC50 values as low as 3.21 µg/mL.

The mechanism of action is thought to involve the inhibition of DNA synthesis and cell division, characteristic of many anticancer agents .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of DNA/RNA Synthesis : Thiadiazole derivatives often inhibit nucleic acid synthesis, which is crucial for cancer cell proliferation.

- Interaction with Key Kinases : The heteroatoms in the thiadiazole structure can interact with kinases involved in tumorigenesis.

- Antioxidant Properties : Some studies suggest that thiadiazoles possess antioxidant properties that may contribute to their protective effects against oxidative stress in cancer cells .

Case Studies

A notable study assessed the efficacy of various thiadiazole derivatives against specific pathogens and cancer cell lines. The results highlighted that modifications in the chemical structure significantly impacted biological activity:

Q & A

Q. What are the key steps in synthesizing N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide, and how can reaction conditions be optimized for yield?

Answer: Synthesis typically involves condensation of thiosemicarbazide derivatives with appropriate carbonyl precursors under reflux conditions. For example, POCl₃-mediated cyclization at 90°C for 3 hours in a solvent like ethanol or DMF is effective for forming the 1,3,4-thiadiazole core . Optimization includes adjusting stoichiometric ratios (e.g., 1:1 molar ratio of acid to thiosemicarbazide), controlling pH during precipitation (pH 8–9 with ammonia), and recrystallization from DMSO/water mixtures to enhance purity . Reaction duration and catalyst selection (e.g., triethylamine for cycloaddition) also critically impact yield .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

Answer:

- ¹H/¹³C-NMR : To verify substituent positions (e.g., ethylthio group at C5 of thiadiazole, pyrrole protons) and amide bond formation .

- FTIR : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the amide, C-S-C stretches at ~650 cm⁻¹) .

- Elemental Analysis : Validates molecular formula (C, H, N, S content) .

- LC-MS : Provides molecular ion peaks and fragmentation patterns to confirm molecular weight and structural integrity .

Q. How should initial biological activity screening be designed for this compound?

Answer:

- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

- Antibiofilm Activity : Quantify biofilm inhibition via crystal violet staining in 96-well plates .

- Cytotoxicity Screening : MTT assay on mammalian cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can computational methods like molecular docking predict biological targets for this compound?

Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzyme active sites (e.g., carbonic anhydrase II or DNA-PK). Docking scores and binding poses help prioritize targets .

- PASS Prediction : Predicts potential biological activities (e.g., antimicrobial, enzyme inhibition) based on structural similarity to known bioactive compounds .

- ADMET Prediction : Tools like SwissADME estimate solubility, bioavailability, and toxicity risks .

Q. What in vitro assays are suitable for evaluating enzyme inhibition, such as carbonic anhydrase isoforms?

Answer:

- Carbonic Anhydrase Inhibition : Use stopped-flow CO₂ hydration assay with recombinant human isoforms (e.g., hCA I, II, VII, XII). Measure IC₅₀ values by monitoring pH changes .

- Kinase Inhibition (e.g., DNA-PK/PI3K) : Radiolabeled ATP-competitive assays with purified enzymes and substrate phosphorylation detection via scintillation counting .

Q. How can researchers address contradictions in synthesis yields when modifying substituents (e.g., ethylthio vs. propylthio groups)?

Answer:

- Design of Experiments (DoE) : Use factorial design to test variables (e.g., solvent polarity, temperature, substituent steric effects). For example, bulkier alkylthio groups may require longer reaction times or higher temperatures .

- Mechanistic Studies : Probe reaction intermediates via LC-MS or in-situ IR to identify rate-limiting steps. Ethylthio groups may exhibit faster cyclization due to lower steric hindrance compared to propylthio .

Q. What strategies are recommended for ADMET profiling in early-stage development?

Answer:

Q. How can structure-activity relationship (SAR) studies guide optimization when modifying the thiadiazole or pyrrole moieties?

Answer:

- Thiadiazole Modifications : Introduce electron-withdrawing groups (e.g., sulfonamide) to enhance enzyme inhibition (e.g., carbonic anhydrase) .

- Pyrrole Substitutions : Replace 1H-pyrrol-1-yl with bulkier heterocycles (e.g., indole) to improve binding affinity or selectivity. For example, phenyl-substituted pyrroles in showed enhanced antimicrobial activity .

- Bioisosteric Replacement : Replace ethylthio with methylsulfonyl to improve solubility without compromising activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.